1,3-Dichloropropan-2-yl methanesulfonate
Description
Properties
CAS No. |
17232-06-3 |
|---|---|
Molecular Formula |
C4H8Cl2O3S |
Molecular Weight |
207.07 g/mol |
IUPAC Name |
1,3-dichloropropan-2-yl methanesulfonate |
InChI |
InChI=1S/C4H8Cl2O3S/c1-10(7,8)9-4(2-5)3-6/h4H,2-3H2,1H3 |
InChI Key |
ONCGQZHVGIFLRV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC(CCl)CCl |
Canonical SMILES |
CS(=O)(=O)OC(CCl)CCl |
Synonyms |
1,3-DICHLORO-2-PROPYLMETHANESULPHONATE |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis and Intermediates
1,3-Dichloropropan-2-yl methanesulfonate serves as a crucial intermediate in the synthesis of various chemicals:
- Epichlorohydrin Production : It is primarily used as an intermediate for producing epichlorohydrin, which is essential in manufacturing plastics, epoxy resins, and elastomers. The dehydration of 1,3-dichloropropan-2-ol can yield 1,3-dichloropropene, a soil fumigant .
- Production of Other Compounds : The compound is also involved in synthesizing 1,2,3-trichloropropane and 1,3-dichloropropene. These compounds are utilized in various agricultural applications and as solvents .
Pharmaceutical Applications
In pharmaceutical chemistry, this compound has been explored for its potential therapeutic uses:
- Anticancer Research : Studies have indicated that derivatives of this compound may exhibit inhibitory properties against certain enzymes associated with cancer progression. For instance, compounds derived from it have shown promise in inhibiting MEK enzymes involved in cancer cell signaling pathways .
Case Study 1: Carcinogenicity Studies
Research has highlighted the carcinogenic potential of this compound. Long-term studies on rats have shown an increased incidence of tumors in various organs when exposed to this compound. Specifically, malignant tumors were observed in the liver and tongue of treated rats .
| Tumor Type | Male Rats | Female Rats |
|---|---|---|
| Hepatocellular carcinoma | Increased | Increased |
| Squamous cell carcinoma | Rare | Increased |
Case Study 2: Environmental Impact
The environmental implications of this compound have also been studied. It has been detected as a contaminant in food products due to its formation during food processing. The compound's presence in acid-hydrolyzed vegetable protein and other foods raises concerns about its safety .
Comparison with Similar Compounds
Chemical and Physical Properties
The table below summarizes key properties of 1,3-dichloropropan-2-yl methanesulfonate and its analogs:
| Compound Name | CAS Number | Molecular Formula | Physical State | Hazard Highlights | Key Reactivity Traits |
|---|---|---|---|---|---|
| Ethyl Methanesulfonate (EMS) | 62-50-0 | C₃H₈O₃S | Colorless liquid | Carcinogen, mutagen, teratogen | Alkylating agent; hydrolyzes in water |
| Lead Methanesulfonate | 152-80-5 | C₂H₆O₆PbS₂ | Colorless liquid | Corrosive, neurotoxic | Releases SOₓ and PbOₓ under heat |
| This compound* | Not provided | C₄H₇Cl₂O₃S | Likely liquid | Data limited (inference: high toxicity) | Potential alkylation and Cl-mediated reactivity |
Toxicity and Hazards
- Ethyl Methanesulfonate (EMS): Classified as a carcinogen (IARC Group 2A), mutagen, and teratogen. It poses severe risks via inhalation, dermal contact, or ingestion, with workplace exposure requiring strict controls .
- Lead Methanesulfonate: Exhibits acute toxicity due to lead content, causing neurotoxic effects and respiratory irritation. Corrosive to metals and releases hazardous fumes during decomposition .
- This compound: While direct data are unavailable, the chlorine substituents likely elevate toxicity compared to EMS. Chlorinated organosulfonates are often persistent environmental pollutants with bioaccumulation risks.
Reactivity and Stability
- EMS: Reacts vigorously with strong oxidizers and hydrolyzes in aqueous environments, releasing methanesulfonic acid and ethanol. Its alkylating properties make it a potent DNA modifier .
- Lead Methanesulfonate: Stable under standard conditions but decomposes under heat, emitting sulfur oxides (SOₓ) and lead oxide fumes. Its reactivity with metals limits storage compatibility .
- Chlorine atoms could also participate in nucleophilic substitution reactions, increasing environmental persistence.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting trace levels of 1,3-Dichloropropan-2-yl methanesulfonate in pharmaceutical substances?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with a CP-SIL 8 CB capillary column and high-purity helium carrier gas is widely used. Single-ion monitoring (SIM) enhances specificity. Validation parameters include linearity (0.1–1.0 µg/mL), recovery rates (94–99%), and limits of detection (LODs) of ~6 ng/mL .
- Key Data :
| Parameter | Methyl Methanesulfonate | Ethyl Methanesulfonate | Isopropyl Methanesulfonate |
|---|---|---|---|
| LOD (ng/mL) | 6.21 | 6.14 | 6.17 |
| Recovery (%) | 96.51–98.45 | 95.21–98.91 | 94.48–96.45 |
Q. What safety protocols should researchers follow when handling this compound?
- Guidelines : Classify the compound as a carcinogen, mutagen, and teratogen (CMR). Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Hydrolysis in moist environments is rapid, so aqueous waste should be neutralized before disposal .
Q. How does this compound induce mutations in experimental biology?
- Mechanism : As an alkylating agent, it transfers methyl groups to DNA bases (e.g., guanine), causing CG→TA transitions. Mutagenesis protocols typically involve controlled exposure times (1–4 hours) and concentrations (0.1–0.5% v/v) in model organisms .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantifying methanesulfonate impurities during method validation?
- Strategies : Cross-validate using alternative columns (e.g., polyethylene glycol stationary phase) or detectors (flame ionization). Compare splitless vs. split injection modes to minimize matrix interference. Replicate recovery studies with spiked samples to assess precision .
Q. What experimental design considerations are critical for optimizing mutagenesis protocols with this compound?
- Optimization :
- Dose-Response Curves : Test concentrations from 0.05% to 0.5% to balance mutation rate and viability.
- Post-Treatment Handling : Rinse samples thoroughly to halt alkylation. Use sequencing to confirm mutation profiles.
- Controls : Include untreated and solvent-only controls to distinguish background mutations .
Q. How can environmental hydrolysis rates of this compound be modeled in ecotoxicological studies?
- Approach : Use log KOW (octanol-water coefficient) to estimate bioaccumulation potential (BCF <1). Simulate hydrolysis in buffered aqueous systems (pH 5–9) and monitor degradation via LC-MS/MS. Compare kinetics with structurally similar compounds (e.g., ethyl methanesulfonate) .
Data Contradictions and Mitigation
- Contradiction : Discrepancies in LODs between studies may arise from column type (CP-SIL 8 CB vs. PEG-based) or ionization settings.
- Mitigation : Standardize reference materials and inter-laboratory calibration protocols. Report detailed chromatographic conditions (e.g., split ratios, temperature gradients) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
